An In-depth Technical Guide to the Preclinical Toxicity and In Vivo Safety Assessment of O-(4-Chlorophenyl)-L-serine
An In-depth Technical Guide to the Preclinical Toxicity and In Vivo Safety Assessment of O-(4-Chlorophenyl)-L-serine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: O-(4-Chlorophenyl)-L-serine is a novel compound with no publicly available toxicity data at the time of this writing. This guide, therefore, outlines a comprehensive strategy for the preclinical safety and toxicity assessment of this molecule, based on its structural characteristics and data from analogous compounds. The protocols described herein are based on internationally recognized guidelines and are intended to serve as a framework for a thorough investigation.
Introduction: A Structural Rationale for a Precautionary Approach
O-(4-Chlorophenyl)-L-serine is a synthetic amino acid derivative characterized by the ether linkage of a 4-chlorophenyl group to the hydroxyl moiety of L-serine. This structural modification, particularly the introduction of a halogenated aromatic ring, significantly alters the molecule's physicochemical properties compared to its parent amino acid, L-serine. While L-serine itself is a naturally occurring amino acid with a well-established safety profile, the addition of the 4-chlorophenyl group raises specific toxicological concerns that necessitate a comprehensive preclinical safety evaluation.
The presence of a halogenated aromatic moiety is a common feature in many pharmacologically active compounds and can influence their metabolic stability, distribution, and potential for toxicity. Therefore, the toxicological assessment of O-(4-Chlorophenyl)-L-serine must be approached with a strategy designed to identify both on-target and off-target toxicities, as well as to determine a safe starting dose for potential first-in-human studies.
This guide provides a roadmap for the systematic evaluation of the in vivo safety profile of O-(4-Chlorophenyl)-L-serine. It is structured to not only present the necessary experimental protocols but also to provide the scientific rationale behind each study, empowering researchers to make informed decisions throughout the drug development process.
Predicted Toxicological Profile Based on Structural Analogs
In the absence of direct data, the toxicological profile of O-(4-Chlorophenyl)-L-serine can be predicted by examining structurally related compounds. The most relevant analog is p-Chlorophenylalanine (PCPA) , an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1][2][3]
Potential for Serotonin Depletion and Neurotoxicity
PCPA is widely used in preclinical research to induce a state of serotonin depletion.[1][2][3] This depletion can lead to a range of behavioral and physiological effects. Given the structural similarity, it is plausible that O-(4-Chlorophenyl)-L-serine could also interact with tryptophan hydroxylase or other enzymes in the serotonin pathway. Therefore, a key aspect of the safety assessment will be to investigate potential neurochemical and behavioral changes. It has been noted that large doses of PCPA are required to induce mouse-killing behavior in rats, which is associated with a drastic reduction in brain serotonin levels.[4]
Potential for Genotoxicity and Cytotoxicity
Studies on halogenated phenylalanine derivatives suggest that the introduction of halogens can influence their biological activity and toxicity.[5][6][7] For instance, some halogenated derivatives have shown cytotoxic effects.[8][9] Furthermore, a study on p-chlorophenylalanine indicated that it could induce DNA damage in the cerebral cortex and blood of rats.[10] In contrast, another study found that PCPA itself was not genotoxic or mutagenic in bacterial assays.[11] These conflicting findings underscore the necessity of a thorough genotoxicity assessment for O-(4-Chlorophenyl)-L-serine.
The following diagram illustrates the established mechanism of action of p-Chlorophenylalanine, which serves as a hypothetical basis for investigating one of the potential toxicological pathways of O-(4-Chlorophenyl)-L-serine.
Caption: Hypothesized inhibition of serotonin synthesis by O-(4-Chlorophenyl)-L-serine.
Proposed Preclinical In Vivo Safety Assessment Strategy
A tiered, systematic approach is recommended to evaluate the safety profile of O-(4-Chlorophenyl)-L-serine. This strategy is designed to move from broad, acute assessments to more specific, repeated-dose and mechanistic studies, in line with international regulatory guidelines.[12][13][14][15]
The following diagram outlines the proposed workflow for the preclinical safety assessment.
Caption: Proposed workflow for preclinical safety assessment.
Acute Oral Toxicity Study
Rationale: To determine the median lethal dose (LD50) and identify the potential for acute toxicity after a single oral dose. This study provides essential information for hazard classification and for dose selection in subsequent studies. The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are recommended as they use fewer animals than traditional methods.[16][17][18]
Experimental Protocol (based on OECD 423):
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Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain). The use of a single sex is justified as the guideline suggests that, in the absence of information to the contrary, females are generally slightly more sensitive.
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Housing and Acclimatization: Animals should be housed in standard conditions with a 12-hour light/dark cycle and have access to standard laboratory diet and water ad libitum. A minimum of 5 days of acclimatization is required.
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Dose Administration: The test substance is administered orally by gavage. A suitable vehicle should be selected based on the physicochemical properties of O-(4-Chlorophenyl)-L-serine.
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Procedure:
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A stepwise procedure is used with 3 animals per step.
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The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
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The outcome of each step determines the next step:
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If mortality occurs, the dose for the next step is lowered.
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If no mortality occurs, the dose for the next step is increased.
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Observations:
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Animals are observed for clinical signs of toxicity immediately after dosing, at regular intervals on the first day, and daily thereafter for 14 days.
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Body weights are recorded before dosing and at least weekly thereafter.
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At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
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Sub-chronic (90-Day) Oral Toxicity Study
Rationale: To evaluate the toxicological effects of repeated exposure to O-(4-Chlorophenyl)-L-serine over a longer period. This study is crucial for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect Level (NOAEL), and informing the design of chronic toxicity studies if required. The protocol should be based on OECD Guideline 408.[19]
Experimental Protocol (based on OECD 408):
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Animal Model: Rodents, preferably rats (e.g., Sprague-Dawley or Wistar strain). Both sexes should be used (10 males and 10 females per group).
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Dose Groups: At least three dose levels and a concurrent control group (vehicle only) are required. Dose levels should be selected based on the results of the acute toxicity study.
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Administration: The test substance is administered orally (e.g., by gavage or in the diet) daily for 90 days.
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Observations:
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Clinical Signs and Mortality: Daily observations.
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Body Weight and Food/Water Consumption: Recorded weekly.
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Ophthalmology: Examination prior to the study and at termination.
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Hematology and Clinical Biochemistry: Blood samples collected at termination.
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Urinalysis: Conducted at termination.
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Pathology:
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All animals are subjected to a full gross necropsy.
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Organ weights of major organs are recorded.
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Histopathological examination of a comprehensive list of organs and tissues is performed.
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Table 1: Summary of Proposed In Vivo Toxicity Studies
| Study Type | Guideline | Species | Number of Animals | Duration | Key Endpoints |
| Acute Oral Toxicity | OECD 423/425 | Rat (female) | 3 per step | 14 days | LD50, clinical signs, gross necropsy |
| Sub-chronic Oral Toxicity | OECD 408 | Rat (male & female) | 10/sex/group | 90 days | NOAEL, target organs, hematology, clinical chemistry, histopathology |
Genotoxicity Assessment
Rationale: To determine if O-(4-Chlorophenyl)-L-serine can induce mutations or chromosomal damage. A standard battery of in vitro tests is recommended. Positive results may necessitate further in vivo testing.
3.3.1 Bacterial Reverse Mutation Test (Ames Test)
Rationale: To assess the potential of the compound to induce gene mutations. The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[20][21][22][23] A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of the amino acid.
Experimental Protocol:
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Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101).
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Metabolic Activation: The test should be performed with and without a mammalian metabolic activation system (S9 mix) to detect pro-mutagens.
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Procedure: The plate incorporation method or the pre-incubation method is used. The test compound is incubated with the bacterial strains and plated on minimal glucose agar plates.
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Dose Levels: At least five different analyzable concentrations of the test substance should be used.
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Controls: Positive and negative (vehicle) controls are run concurrently.
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Endpoint: The number of revertant colonies per plate is counted after 48-72 hours of incubation.
3.3.2 In Vitro Mammalian Chromosomal Aberration Test
Rationale: To identify agents that cause structural chromosomal aberrations in cultured mammalian cells.[24][25][26][27][28]
Experimental Protocol (based on OECD 473):
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Cell Lines: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes) should be used.
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Metabolic Activation: The test is conducted with and without an S9 mix.
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Procedure:
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Cell cultures are exposed to the test substance at several concentrations.
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Cells are harvested at a predetermined time after treatment, and metaphase cells are prepared for microscopic analysis.
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Dose Levels: At least three analyzable concentrations are required.
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Controls: Positive and negative (vehicle) controls are included.
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Endpoint: Metaphase cells are scored for different types of chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
Safety Pharmacology
Rationale: To investigate the potential for O-(4-Chlorophenyl)-L-serine to cause adverse effects on vital physiological functions. These studies are typically conducted before the first human exposure and follow the ICH S7A guideline.[29][30]
Core Battery of Studies:
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Central Nervous System (CNS) Assessment:
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Rationale: To evaluate effects on motor activity, behavioral changes, coordination, and body temperature.
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Protocol: A functional observational battery (e.g., Irwin test) in rats or mice.
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Cardiovascular System Assessment:
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Rationale: To assess effects on blood pressure, heart rate, and the electrocardiogram (ECG).
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Protocol: In vivo studies in conscious, telemetered animals (e.g., dogs or non-human primates) are the gold standard.
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Respiratory System Assessment:
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Rationale: To evaluate effects on respiratory rate and tidal volume.
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Protocol: In vivo studies in conscious animals using whole-body plethysmography.
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Conclusion
The provided framework for the preclinical toxicity and in vivo safety assessment of O-(4-Chlorophenyl)-L-serine is a comprehensive starting point for any drug development program involving this novel compound. The structural alerts, primarily the presence of the 4-chlorophenyl moiety, necessitate a thorough investigation into its potential for neurotoxicity, genotoxicity, and other systemic toxicities. By following a tiered approach based on internationally recognized guidelines, researchers can build a robust safety profile for O-(4-Chlorophenyl)-L-serine, enabling a data-driven decision on its potential for further development as a therapeutic agent. Each step in this process is designed to be self-validating, with the results of earlier studies informing the design and execution of subsequent, more detailed investigations. This systematic approach ensures both scientific rigor and the ethical use of animal models in the pursuit of novel medicines.
References
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link]
-
OECD Test Guideline 423. National Toxicology Program. Available at: [Link]
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]
-
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. Available at: [Link]
-
International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. Available at: [Link]
-
Guidance Document on Acute Oral Toxicity Testing. OECD. Available at: [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. Available at: [Link]
-
OECD Test Guideline 413: Subchronic Inhalation Toxicity: 90-day Study. National Toxicology Program. Available at: [Link]
-
Health Effects Test Guidelines OPPTS 870.5375 In Vitro Mammalian Chromosome Aberration Test. EPA NEPS. Available at: [Link]
-
The Ames Test. Available at: [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available at: [Link]
-
Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. FDA. Available at: [Link]
-
Safety Guidelines. ICH. Available at: [Link]
-
ICH topic S 7A Safety pharmacology studies for human pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]
-
Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD. Available at: [Link]
-
Microbial Mutagenicity Assay: Ames Test. PubMed. Available at: [Link]
-
Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). Slideshare. Available at: [Link]
-
Ames Test. Cyprotex. Available at: [Link]
-
Chromosome Aberration Test in vitro. Eurofins Germany. Available at: [Link]
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. Available at: [Link]
-
Para-chlorophenylalanine, serotonin and killing behavior. PubMed. Available at: [Link]
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed. Available at: [Link]
-
Test No. 411: Subchronic Dermal Toxicity: 90-day Study. OECD. Available at: [Link]
-
Chromosomal aberration test using cultured mammalian cells. Daikin Chemicals. Available at: [Link]
-
p-Chlorophenylalanine-induced chemical manifestations of phenylketonuria in rats. PubMed. Available at: [Link]
-
Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Publications. Available at: [Link]
-
Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. Available at: [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]
-
Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. PubMed. Available at: [Link]
-
Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC. Available at: [Link]
-
Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed. Available at: [Link]
-
Fenclonine. Wikipedia. Available at: [Link]
-
DNA damage induced by phenylalanine and its analogue p-chlorophenylalanine in blood and brain of rats subjected to a model of hyperphenylalaninemia. PubMed. Available at: [Link]
-
Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. Available at: [Link]
-
Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. Available at: [Link]
-
Development of peptide therapeutics: A nonclinical safety assessment perspective. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. Available at: [Link]
-
Proline Analogues. ACS Publications. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel Aminothiol Compound as Potential Radioprotector. PMC. Available at: [Link]
Sources
- 1. p-Chlorophenylalanine | Hydroxylases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fenclonine - Wikipedia [en.wikipedia.org]
- 4. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage induced by phenylalanine and its analogue p-chlorophenylalanine in blood and brain of rats subjected to a model of hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. fda.gov [fda.gov]
- 26. oecd.org [oecd.org]
- 27. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 28. daikinchemicals.com [daikinchemicals.com]
- 29. fda.gov [fda.gov]
- 30. ICH Official web site : ICH [ich.org]
